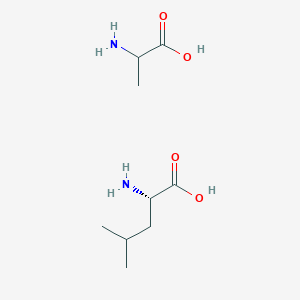
(2S)-2-amino-4-methylpentanoic acid;2-aminopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Alanine-L-Leucine is a dipeptide composed of the amino acids alanine and leucine. Alanine is a non-essential amino acid that plays a crucial role in glucose metabolism and energy production, while leucine is an essential amino acid important for protein synthesis and muscle repair. The combination of these two amino acids in a dipeptide form can have unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Alanine-L-Leucine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of alanine, which then reacts with the amino group of leucine to form the dipeptide bond. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide, and a catalyst such as N-hydroxysuccinimide (NHS) may be used to improve the efficiency of the coupling reaction .
Industrial Production Methods: In industrial settings, DL-Alanine-L-Leucine can be produced using solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage steps to release the desired dipeptide. SPPS allows for the efficient and scalable production of peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions: DL-Alanine-L-Leucine can undergo various chemical reactions, including:
Oxidation: The amino acid residues in the dipeptide can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the dipeptide, such as reducing disulfide bonds if present.
Substitution: The amino groups in the dipeptide can participate in substitution reactions, where other chemical groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
DL-Alanine-L-Leucine has several scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation and stability.
Biology: The dipeptide is studied for its role in protein metabolism and its effects on cellular processes.
Medicine: DL-Alanine-L-Leucine is explored for its potential therapeutic applications, such as in the development of peptide-based drugs and as a nutritional supplement for muscle recovery.
Mecanismo De Acción
The mechanism of action of DL-Alanine-L-Leucine involves its interaction with specific molecular targets and pathways. In biological systems, the dipeptide can be hydrolyzed by peptidases to release free alanine and leucine, which then participate in various metabolic pathways. Alanine is involved in glucose metabolism and energy production, while leucine plays a key role in protein synthesis and muscle repair. The dipeptide may also interact with specific receptors or transporters, influencing cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
DL-Alanine-L-Valine: Another dipeptide composed of alanine and valine, with similar properties but different biological activities.
DL-Alanine-L-Isoleucine: A dipeptide with alanine and isoleucine, used in similar research applications but with distinct metabolic effects.
DL-Alanine-L-Phenylalanine: A dipeptide containing alanine and phenylalanine, studied for its role in protein synthesis and metabolic regulation.
Uniqueness: DL-Alanine-L-Leucine is unique due to the specific combination of alanine and leucine, which imparts distinct properties and biological activities. The presence of leucine, an essential amino acid, makes this dipeptide particularly valuable for studies related to muscle metabolism and protein synthesis. Additionally, the combination of a non-essential and an essential amino acid provides a balanced profile for nutritional and therapeutic applications .
Propiedades
Fórmula molecular |
C9H20N2O4 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methylpentanoic acid;2-aminopropanoic acid |
InChI |
InChI=1S/C6H13NO2.C3H7NO2/c1-4(2)3-5(7)6(8)9;1-2(4)3(5)6/h4-5H,3,7H2,1-2H3,(H,8,9);2H,4H2,1H3,(H,5,6)/t5-;/m0./s1 |
Clave InChI |
AUXMWYRZQPIXCC-JEDNCBNOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)N.CC(C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)N.CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


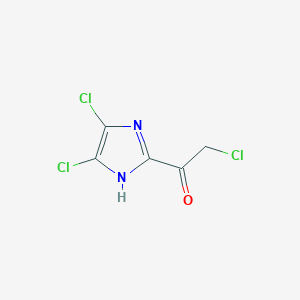
![4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12816913.png)
![(4S,4aS,5aS,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12816921.png)
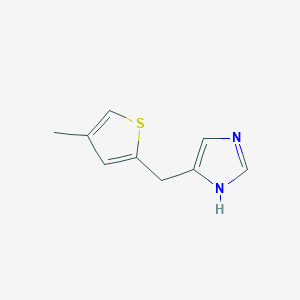
![1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12816929.png)
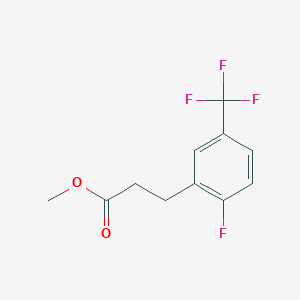


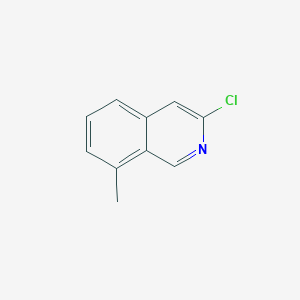
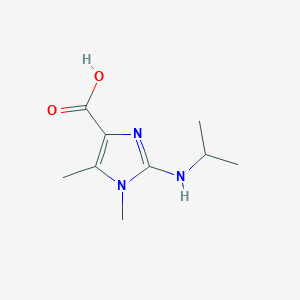
![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12816962.png)

![(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride](/img/structure/B12816979.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)
